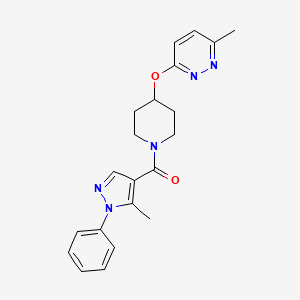

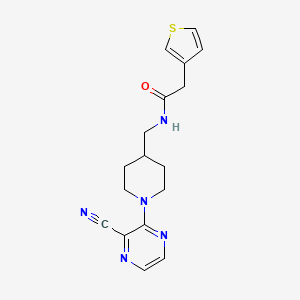

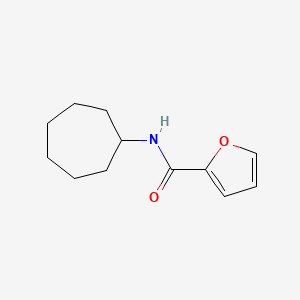

![molecular formula C11H10N2OS2 B2537405 (2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 92897-45-5](/img/structure/B2537405.png)

(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one” is a chemical compound. It belongs to the class of thiazolo[3,2-a]pyrimidines .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines, including “(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one”, is characterized by a thiazolo[3,2-a]pyrimidine core . This core can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación

Synthesis of Novel Organic Compounds

The compound has been utilized as a precursor in the synthesis of a diverse range of novel organic compounds. For instance, it has been involved in the synthesis of spiro thiazolo[3,2-a]pyrimidine-tetrahydrothiophenes via Sulfa-Michael/Aldol cascade reactions, yielding novel compounds characterized by NMR, IR, HRMS, and X-ray crystallographic analysis (Yan, Fu, & Li, 2017). Additionally, this compound has been a key intermediate in the creation of thiazolo[3,2-a]pyrimidine derivatives with potential antibacterial and antitubercular activities, demonstrating the compound's versatility in contributing to the development of potential therapeutic agents (Cai et al., 2016).

Biological Activity Evaluation

The synthesized derivatives of this compound have been extensively evaluated for their biological activities. For example, a study developed an efficient approach to synthesize 7-thioxosubstituted [1,3]thiazolo[3,2-c]pyrimidines, which were then assessed for their antimicrobial and antioxidant activities. Some compounds showed significant antibacterial effects, highlighting the potential for further structural modification to enhance their efficacy (Litvinchuk et al., 2021).

Antimicrobial and Antioxidant Properties

The compound's derivatives have shown promising antimicrobial and antioxidant properties. A study synthesized novel 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]- and N-acetylated pyrimidines, indicating the scope of chemical diversity achievable with this compound as a starting point (Mobinikhaledi et al., 2008). Another investigation into alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one revealed antimicrobial activities, suggesting these compounds as potential chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).

Direcciones Futuras

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Therefore, future research could focus on the design and synthesis of new derivatives of thiazolo[3,2-a]pyrimidines for potential therapeutic applications .

Propiedades

IUPAC Name |

(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c14-10-9(7-8-3-1-6-15-8)16-11-12-4-2-5-13(10)11/h1,3,6-7H,2,4-5H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOXZKUAZICRFJ-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2N(C1)C(=O)C(=CC3=CC=CS3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C2N(C1)C(=O)/C(=C\C3=CC=CS3)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

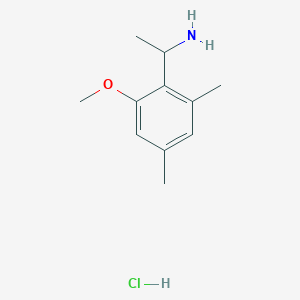

![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)

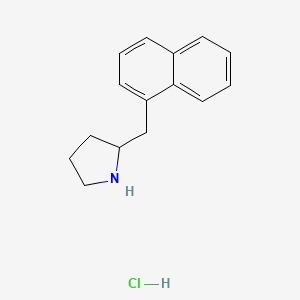

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)

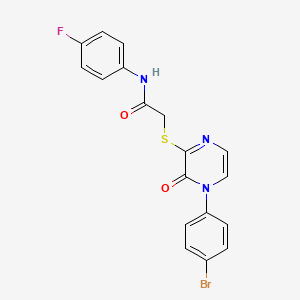

![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)

![N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)

![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)